Dual Muscarinic-Nicotinic Receptor Blockade
Tricyclopinate hydrochloride (TCPN·HCl) is distinguished from classical muscarinic-selective antagonists by its dual blockade of both central nicotinic and muscarinic receptors. In vivo, TCPN·HCl shifted the dose-response curve of nicotine-induced convulsions in mice rightward in a parallel manner, indicating competitive nicotinic antagonism, and simultaneously prevented arecoline-induced tremors (a central muscarinic assay). In isolated guinea-pig ileum, TCPN·HCl antagonized nicotine-evoked ganglionic contractions, confirming peripheral nicotinic blockade. In contrast, atropine and pirenzepine are selective muscarinic antagonists without significant nicotinic receptor activity [1]. This dual-receptor profile is a class-level differentiator: the vast majority of clinically available anticholinergics lack meaningful nicotinic antagonism.
| Evidence Dimension | Receptor antagonism breadth (muscarinic + nicotinic vs muscarinic-only) |
|---|---|
| Target Compound Data | TCPN·HCl: antagonizes nicotine-induced convulsions (mice), arecoline-induced tremors (mice), nicotine-induced ileum contractions (guinea-pig), and spontaneous miniature endplate currents (Xenopus neuron-muscle co-culture) |
| Comparator Or Baseline | Atropine and pirenzepine: muscarinic-selective antagonists; no comparable nicotinic antagonism reported in these assays |
| Quantified Difference | Qualitative class-level difference: dual M/N antagonism vs M-selective only. Rank order for muscarinic displacement: tricyclopinate = QNB >> atropine > pirenzepine [2] |
| Conditions | In vivo mouse convulsion/tremor models; isolated guinea-pig ileum organ bath; Xenopus laevis embryo neuron-muscle co-culture patch-clamp recording |
Why This Matters
For researchers studying cholinergic circuits where both muscarinic and nicotinic receptors contribute to the response, TCPN provides a single-agent dual-blockade tool that eliminates the need for co-application of two separate antagonists.
- [1] Wang H, Cui WY, Xie ZP, Liu CG. Antagonism of the novel cholinolytic tricyclopinate on nicotinic and muscarinic cholinergic receptors. Acta Pharmaceutica Sinica (Yao Xue Xue Bao). 1998;33(2):87-91. PMID: 11938955. View Source
- [2] Gao ZG, Liu CG. [³H]tricyclopinate binding to brain muscarinic acetylcholine receptors: a comparison with [³H]quinuclidinyl benzilate. Pharmacological Research. 1996 Apr-May;33(4-5):283-9. doi: 10.1006/phrs.1996.0040. PMID: 8938022. View Source
